N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide, also known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPB is a cyclic amide that has a pyrrole ring attached to a benzene ring, and a cyclopropyl group attached to the nitrogen atom of the pyrrole ring.
Scientific Research Applications
Monoclonal Antibody Production Enhancement
N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide derivatives have shown promise in enhancing monoclonal antibody production. For instance, a study found that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide increased monoclonal antibody production in recombinant Chinese hamster ovary cells. This compound was identified from a screening of over 23,000 chemicals and was noted to suppress cell growth while increasing cell-specific glucose uptake rate and intracellular adenosine triphosphate during production. Additionally, it influenced the galactosylation on monoclonal antibodies, a critical quality attribute for therapeutic use (Aki et al., 2021).
Synthesis of Benzopyrano[4,3-b]pyrrol-4(1H)-ones
The compound has also been involved in the synthesis of complex molecules. In one study, the synthesis of [1]benzopyrano[4,3-b]pyrrol-4(1H)-ones from N(α)-(2-oxo-2H-1-benzopyran-4-yl)Weinreb α-aminoamides was described. This synthesis involved the reaction of organometallic compounds and subsequent cyclization of ketones, demonstrating the compound's versatility in organic synthesis (Alberola et al., 1999).
Potential Antipsychotic Activity
Additionally, derivatives of this compound have been explored for their potential antipsychotic properties. In a study, the binding affinity of these derivatives for cloned dopamine D2, D3, and D4 receptors was examined, along with their inhibitory activity against apomorphine-induced climbing behavior in mice. The findings indicated different bulk tolerance for the substituent of the 4-amino group on the benzamide nuclei among D2, D3, and D4 receptors, suggesting potential applications in antipsychotic medication development (Ohmori et al., 1996).
Antidiarrhoeal Agents
The compound has also been mentioned in the context of antidiarrhoeal agents. A variant, (R)-N-(1-cyclopropyl-methyl-pyrrolidin-2-ylmethyl)benzamide, was used as an antidiarrhoeal agent in a study, where its affinity for sigma receptors was examined through in vitro studies. The synthesis and activity details of the compound were fully explored, demonstrating its potential in treating gastrointestinal disorders (Habernickel, 2002).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as enoyl acp reductase and dhfr .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell growth and glucose uptake .
Result of Action
Similar compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Properties
IUPAC Name |
N-cyclopropyl-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(15-12-5-6-12)11-3-7-13(8-4-11)16-9-1-2-10-16/h1-4,7-10,12H,5-6H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPXMYNJQGMBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601329732 |
Source
|
Record name | N-cyclopropyl-4-pyrrol-1-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601329732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819806 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439097-46-8 |
Source
|
Record name | N-cyclopropyl-4-pyrrol-1-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601329732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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